1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}TETRAHYDRO-4(1H)-PYRIDINONE
Overview
Description
1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}TETRAHYDRO-4(1H)-PYRIDINONE is a complex organic compound featuring a piperidinone core linked to an isoxazole ring substituted with a 4-methylphenyl group
Preparation Methods
The synthesis of 1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}TETRAHYDRO-4(1H)-PYRIDINONE typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . The piperidinone moiety can be introduced through various cyclization reactions involving primary amines and diols . Industrial production methods may employ continuous flow reactions to enhance yield and scalability .
Chemical Reactions Analysis
1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}TETRAHYDRO-4(1H)-PYRIDINONE undergoes several types of chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially at the positions adjacent to the nitrogen atom.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include alcohols, oximes, and substituted isoxazoles .
Scientific Research Applications
1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}TETRAHYDRO-4(1H)-PYRIDINONE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}TETRAHYDRO-4(1H)-PYRIDINONE involves its interaction with specific molecular targets. The isoxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function . The piperidinone moiety may interact with enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}TETRAHYDRO-4(1H)-PYRIDINONE can be compared with other isoxazole-containing compounds:
5-(4-methylphenyl)-3-isoxazolyl)methanol: Similar in structure but with a hydroxyl group instead of a piperidinone moiety.
2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds have different substituents on the isoxazole ring and exhibit distinct biological activities.
The uniqueness of this compound lies in its combination of the piperidinone and isoxazole rings, which imparts specific chemical reactivity and biological properties .
Properties
IUPAC Name |
1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-2-4-12(5-3-11)15-10-14(17-21-15)16(20)18-8-6-13(19)7-9-18/h2-5,10H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNQXTYOUAUYHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(=O)CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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